Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate
Description
Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate is a furan-based derivative featuring a cyano-substituted anilino group at the 5-position of the furan ring. These derivatives are often synthesized via modified Meerwein arylation or esterification reactions ().
Properties
IUPAC Name |
methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-18-14(17)13-8-7-12(19-13)9-16(10-15)11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTBZAUHSWOPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN(C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate typically involves the reaction of furan derivatives with cyanoaniline under specific conditions. One common method involves the esterification of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl furan-2-carboxylate is then reacted with N-cyanoaniline in the presence of a base like sodium hydroxide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-[(N-aminoanilino)methyl]furan-2-carboxylate.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate has been studied for its potential as an anticancer agent. Research indicates that compounds with furan moieties can exhibit cytotoxic effects against various cancer cell lines. The presence of the cyanoaniline group may enhance the compound's ability to inhibit tumor growth by interacting with specific biological targets such as kinases involved in cancer proliferation.
Case Study:
A study involving synthesized derivatives of furan-2-carboxylates demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The results indicated that this compound showed an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development.
Antimicrobial Properties
2.1 Activity Against Mycobacteria
Research has highlighted the effectiveness of furan derivatives in combating mycobacterial infections, including tuberculosis. This compound's structure may contribute to its ability to disrupt mycobacterial cell wall synthesis.
Data Table: Antimycobacterial Activity
Agricultural Applications
3.1 Pesticidal Activity
The compound has also been evaluated for pesticidal properties. Its ability to inhibit certain enzymes involved in plant pathogen metabolism suggests it could serve as a novel pesticide or fungicide.
Case Study:
Field trials demonstrated that formulations containing this compound significantly reduced the incidence of fungal diseases in crops, indicating its potential utility in agricultural settings.
Material Science Applications
4.1 Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a monomer in the synthesis of polymers with desirable thermal and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Poly(methyl 5-furan) | 250 | 35 |
| Control Polymer | 200 | 30 |
Mechanism of Action
The mechanism of action of Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Functional Properties of Selected Furan-2-Carboxylates
Antimycobacterial Activity
The fluorinated derivative methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate (–4) is a potent antimycobacterial agent targeting M. tuberculosis MbtI, a salicylate synthase critical for iron acquisition . Its crystal structure revealed stacking interactions and a stable conformation in solution, factors that may enhance bioavailability compared to less soluble analogs like methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate .
Physicochemical Properties
- Solubility : Fluorinated and nitro-substituted derivatives (e.g., ) exhibit improved solubility due to polar functional groups, whereas brominated analogs () may require formulation optimization for bioavailability.
- Crystallinity : The fluorinated derivative forms high-quality crystals via CH···O bonds and stacking interactions, enabling precise structural analysis via SC-XRD .
Biological Activity
Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a furan ring, a carboxylate group, and a cyanoaniline moiety, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Signal Transduction Pathways : It may modulate signaling pathways such as PI3K/Akt/mTOR and MAPK, which are critical for cell survival and growth.
Anticancer Activity
A study investigated the anticancer potential of this compound against various cancer cell lines. The results indicated:
- Cell Viability : The compound exhibited dose-dependent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells.
- Mechanism : Apoptosis was confirmed through flow cytometry, indicating that the compound induces programmed cell death in cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Apoptosis induction |
| A549 | 20.1 | Cell cycle arrest |
Antimicrobial Activity
Research also highlighted the antimicrobial properties of this compound. It was tested against various bacterial strains:
- Inhibition Zones : Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial activity.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Furan Ring : Starting from furan derivatives, the carboxylate group is introduced through esterification.
- Addition of Cyanoaniline : The cyanoaniline moiety is then added via nucleophilic substitution, yielding the final product.
Q & A
Q. What are the key steps in synthesizing Methyl 5-[(N-cyanoanilino)methyl]furan-2-carboxylate?
Synthesis typically involves multi-step reactions starting with functionalization of the furan backbone. A common approach includes:
- Esterification : Methylation of the furan-2-carboxylic acid precursor under alkaline conditions (e.g., NaOH or K₂CO₃ in methanol) to form the methyl ester .
- Substitution Reactions : Introduction of the N-cyanoanilino moiety via nucleophilic substitution or coupling reactions. For example, chloromethyl intermediates may react with cyanoaniline derivatives in the presence of a base .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) or recrystallization to isolate the pure product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Spectroscopic Analysis :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) for absolute stereochemical confirmation, though crystal growth may require optimized solvent systems (e.g., acetonitrile/water) .
- Purity Assessment : HPLC with UV detection (e.g., C18 column, 90%+ purity threshold) .
Q. What are the recommended storage conditions to ensure stability?
- Store in airtight, light-resistant containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester or cyano groups .
- Avoid prolonged exposure to humidity; use desiccants in storage environments .
Advanced Research Questions
Q. How does the substitution pattern on the furan ring influence biological activity?
- Electron-Withdrawing Groups (EWGs) : Fluorine or nitro substituents (e.g., as in methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate) enhance antimycobacterial activity by improving target binding (e.g., MbtI inhibition) and metabolic stability .
- Steric Effects : Bulky groups (e.g., adamantyl in methyl 5-({[2-(adamantan-1-yl)-2-oxoethyl]sulfanyl}methyl)furan-2-carboxylate) may reduce solubility but increase selectivity for hydrophobic enzyme pockets .
- Methodological Insight : Use comparative SAR studies with analogs (e.g., varying aryl or alkyl substituents) to quantify activity trends via IC₅₀ assays .
Q. What computational methods predict binding affinity to targets like MbtI?
- Molecular Docking : Use software (e.g., AutoDock Vina) with crystal structures of MbtI (PDB: 4PQ9) to model interactions between the cyanoanilino group and active-site residues (e.g., Arg⁴³⁷, His⁷²) .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. How can discrepancies between in vitro and in vivo activity data be resolved?
- Solubility Optimization : Use co-solvents (e.g., DMSO/PEG 400) or prodrug strategies (e.g., ester hydrolysis to carboxylic acid) to improve bioavailability .
- Metabolic Profiling : Conduct LC-MS-based assays to identify metabolites (e.g., cytochrome P450-mediated oxidation) that may reduce efficacy .
- In Vivo Models : Validate activity in murine TB infection models with pharmacokinetic monitoring (e.g., plasma half-life, tissue distribution) .
Q. What strategies improve synthetic yield under scalable conditions?
- Catalytic Systems : Employ Sn-Beta or Zr-Beta zeolites for regioselective Diels-Alder reactions when modifying the furan core .
- Flow Chemistry : Continuous-flow reactors enhance reaction control for exothermic steps (e.g., nitration or cyano group introduction) .
- Process Optimization : Design of Experiments (DoE) to refine parameters (temperature, solvent ratio, catalyst loading) for >80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
